molecular formula C18H20N6O3 B2386336 (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705743-57-2

(3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2386336
CAS RN: 1705743-57-2
M. Wt: 368.397
InChI Key: DLKZKGAJZJNRHE-UHFFFAOYSA-N
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Description

PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . They have a unique mechanism of action and offer several advantages in drug development, including the ability to target “undruggable” proteins, high efficiency, and non-immunogenicity .


Molecular Structure Analysis

The molecular structure of a PROTAC is typically composed of three parts: a ligand that binds to the protein of interest, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two . The specific molecular structure of this compound would need to be analyzed using specialized software or techniques, which are beyond my capabilities.


Chemical Reactions Analysis

The primary chemical reaction involving PROTACs is the tagging of the target protein with ubiquitin, which signals for its degradation . The specifics of this reaction would depend on the exact nature of the target protein and the E3 ligase involved.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Research has highlighted the potential anticancer and antimicrobial effects of related pyrazole and oxadiazole derivatives. For instance, novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, which share structural similarities, have shown significant in vitro antitumor activity, especially against aggressive and resistant human small-cell lung carcinoma (SCLC) cells. These complexes are effective in 2D and 3D cancer cell models and selectively target Thioredoxin (TrxR), leading to cancer cell death through apoptosis (Pellei et al., 2023).

Similarly, new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies reveal promising results against various pathogens, including Staphylococcus aureus and Salmonella typhimurium, highlighting the therapeutic potential of these compounds in treating infections and diseases (Bassyouni et al., 2012).

Synthetic Chemistry Applications

In the realm of synthetic chemistry, the compound and its related derivatives have been utilized in the development of novel synthesis methods and the creation of complex molecules. The synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product, through a multistep process demonstrates the compound's utility in generating biologically active molecules. This synthesis involves heteroannulation reactions, showcasing the compound's role in facilitating complex organic synthesis and the production of therapeutically relevant compounds (Bagley et al., 2003).

Mechanism of Action

The mechanism of action of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase . The E3 ligase then tags the target protein with ubiquitin, marking it for degradation .

Future Directions

The field of PROTAC research is a rapidly evolving area of drug discovery, with potential applications in a wide range of diseases . Future research will likely focus on improving the selectivity and efficiency of PROTAC molecules, as well as expanding the range of target proteins that can be degraded.

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-11-16(12(2)26-22-11)18(25)24-7-3-4-13(10-24)8-15-21-17(23-27-15)14-9-19-5-6-20-14/h5-6,9,13H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKZKGAJZJNRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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